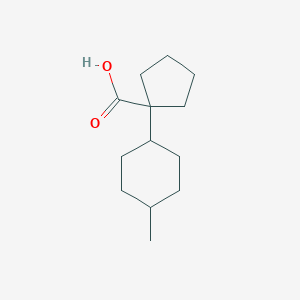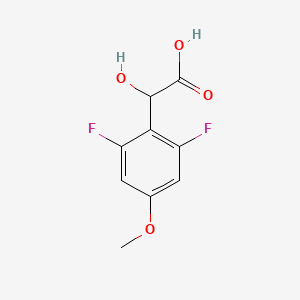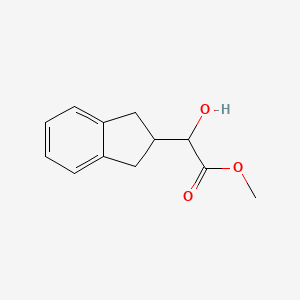![molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)
tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a synthetic organic compound with the molecular formula C16H24BrNO3. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:
Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.
Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.
Aplicaciones Científicas De Investigación
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-(benzyloxy)carbamate: This compound shares the benzyloxy and tert-butyl groups but lacks the bromine atom and the butan-2-yl backbone.
tert-butyl N-(4-bromobutan-2-yl)carbamate: This compound has the bromobutan-2-yl group but lacks the benzyloxy group.
Uniqueness
tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy group provides stability and potential for interaction with biological targets.
Propiedades
Fórmula molecular |
C16H22BrNO4 |
|---|---|
Peso molecular |
372.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1 |
Clave InChI |
OXBOONQWFXEVFV-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr |
SMILES canónico |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


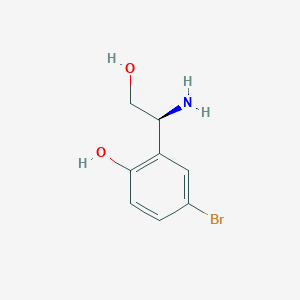
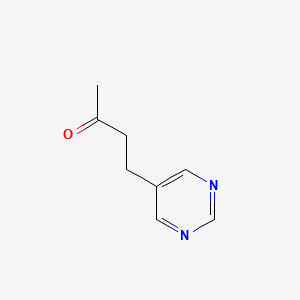
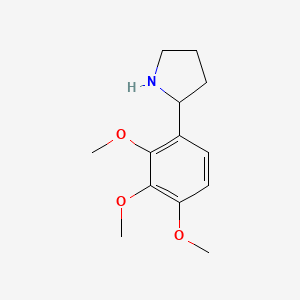
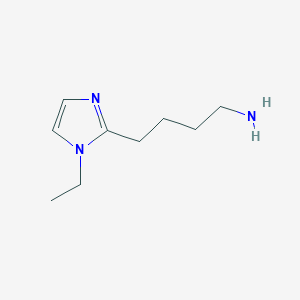
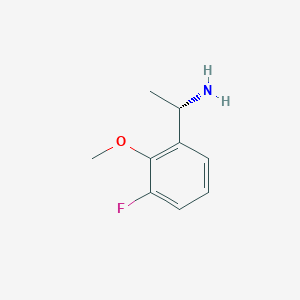
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13605576.png)
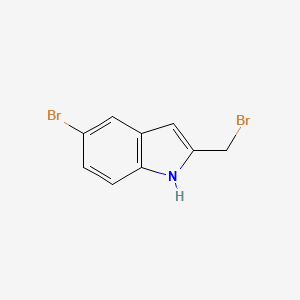
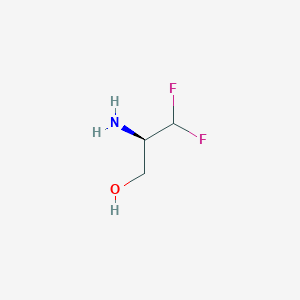
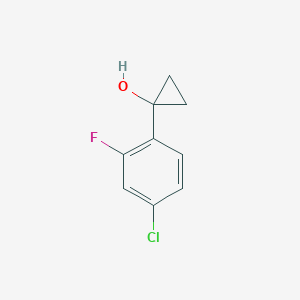
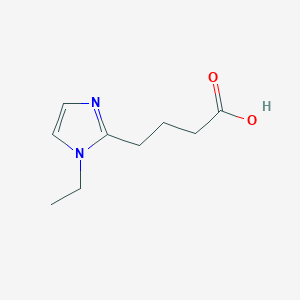
![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)
